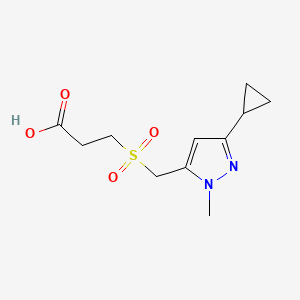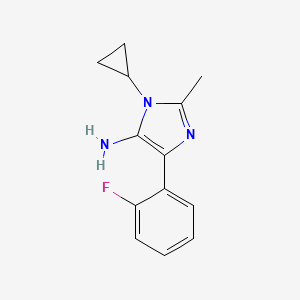
4-Chloro-5-(trifluoromethoxy)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-5-(trifluoromethoxy)pyrimidine is an organic compound that belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of a chloro group at the 4th position and a trifluoromethoxy group at the 5th position on the pyrimidine ring. The incorporation of fluorine atoms in organic molecules often imparts unique properties, making such compounds valuable in various fields, including pharmaceuticals, agrochemicals, and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method is the nucleophilic aromatic substitution reaction, where a suitable pyrimidine precursor is reacted with chlorinating and trifluoromethoxylating agents under controlled conditions .
Industrial Production Methods: In industrial settings, the production of 4-Chloro-5-(trifluoromethoxy)pyrimidine may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Chloro-5-(trifluoromethoxy)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium amide or potassium thiolate in polar aprotic solvents are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 4-amino-5-(trifluoromethoxy)pyrimidine .
Applications De Recherche Scientifique
4-Chloro-5-(trifluoromethoxy)pyrimidine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of bioactive molecules that can interact with biological targets.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mécanisme D'action
The mechanism of action of 4-Chloro-5-(trifluoromethoxy)pyrimidine involves its interaction with specific molecular targets. The presence of the trifluoromethoxy group can enhance the compound’s ability to bind to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the derivative of the compound being studied .
Comparaison Avec Des Composés Similaires
- 2-Chloro-5-(trifluoromethyl)pyrimidine
- 4-Chloro-3-(trifluoromethyl)pyridine
- 5-Chloro-2-(trifluoromethyl)pyrimidine
Comparison: 4-Chloro-5-(trifluoromethoxy)pyrimidine is unique due to the specific positioning of the chloro and trifluoromethoxy groups, which can influence its reactivity and interaction with biological targets. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .
Propriétés
Formule moléculaire |
C5H2ClF3N2O |
|---|---|
Poids moléculaire |
198.53 g/mol |
Nom IUPAC |
4-chloro-5-(trifluoromethoxy)pyrimidine |
InChI |
InChI=1S/C5H2ClF3N2O/c6-4-3(1-10-2-11-4)12-5(7,8)9/h1-2H |
Clé InChI |
PXMMIXZDXGUXQC-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=NC=N1)Cl)OC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





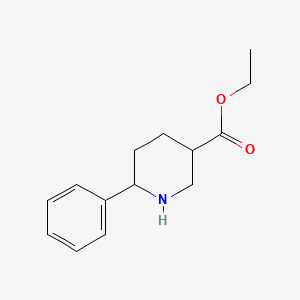




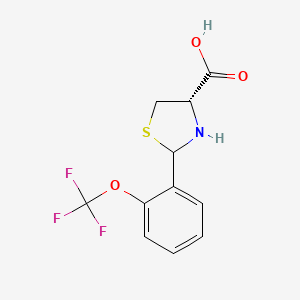
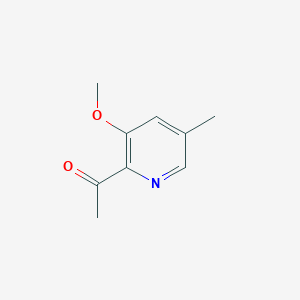
![(1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazol-3-yl)methanol](/img/structure/B11813063.png)
